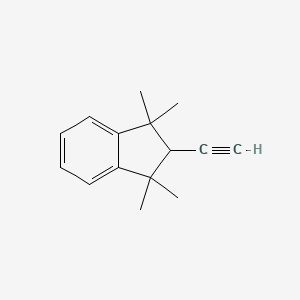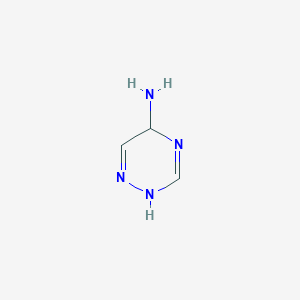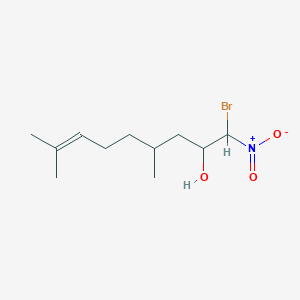![molecular formula C19H19N2OP B14196190 [1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile CAS No. 922729-91-7](/img/structure/B14196190.png)
[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile: is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a 2-methylpropyl chain, which is further connected to a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine oxide with a suitable alkylating agent to form the diphenylphosphoryl intermediate. This intermediate is then reacted with a nitrile compound under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, alcohols; reactions often require catalysts like acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted amides or esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of [1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl derivatives: Compounds with similar diphenylphosphoryl groups but different alkyl or nitrile substituents.
Nitrile-containing compounds: Molecules with nitrile groups attached to various organic frameworks.
Uniqueness
[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile is unique due to its specific combination of a diphenylphosphoryl group and a propanedinitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
922729-91-7 |
|---|---|
Fórmula molecular |
C19H19N2OP |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
2-(1-diphenylphosphoryl-2-methylpropyl)propanedinitrile |
InChI |
InChI=1S/C19H19N2OP/c1-15(2)19(16(13-20)14-21)23(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15-16,19H,1-2H3 |
Clave InChI |
BCOCCTWXGNUTHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)
![(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid](/img/structure/B14196121.png)
![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)

![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)


![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)



![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

